iso-Valeraldehyde-D2

LC-MS/MS GC-MS Stable Isotope Dilution

iso-Valeraldehyde-D2 is a deuterium-labeled isotopologue of the naturally occurring short-chain aldehyde iso-valeraldehyde (3-methylbutanal). As a stable isotope-labeled internal standard (SIL-IS), its primary utility lies in quantitative mass spectrometry (GC-MS or LC-MS/MS) workflows, where it corrects for sample preparation losses, matrix-induced ionization suppression, and instrument drift.

Molecular Formula C5H10O
Molecular Weight 88.146
CAS No. 1394230-44-4
Cat. No. B590939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameiso-Valeraldehyde-D2
CAS1394230-44-4
Synonyms3-Methylbutanal-D2;  3-Methylbutyraldehyde-D2;  Isovaleraldehyde-D2;  3-Methyl-1-butanal-D2;  3-Methylbutanal-D2;  3-Methylbutyraldehyde-D2;  Isoamylaldehyde-D2;  Isopentanal-D2;  Isovaleral-D2;  Isovaleric Aldehyde-D2;  NSC 404119-D2;  β-Methylbutanal-D2
Molecular FormulaC5H10O
Molecular Weight88.146
Structural Identifiers
SMILESCC(C)CC=O
InChIInChI=1S/C5H10O/c1-5(2)3-4-6/h4-5H,3H2,1-2H3/i1D,5D
InChIKeyYGHRJJRRZDOVPD-WQPYEJCJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

iso-Valeraldehyde-D2 (CAS 1394230-44-4): A Precision Deuterated Internal Standard for Aldehyde Quantification


iso-Valeraldehyde-D2 is a deuterium-labeled isotopologue of the naturally occurring short-chain aldehyde iso-valeraldehyde (3-methylbutanal). As a stable isotope-labeled internal standard (SIL-IS), its primary utility lies in quantitative mass spectrometry (GC-MS or LC-MS/MS) workflows, where it corrects for sample preparation losses, matrix-induced ionization suppression, and instrument drift. The compound's molecular formula is C5H8D2O, with a molecular weight of 88.14 g/mol . Its physicochemical properties—including a density of 0.8±0.1 g/cm³ and a boiling point of 93.5±8.0 °C at 760 mmHg —are nearly identical to those of the unlabeled analyte, ensuring near-perfect co-elution and identical recovery behavior in analytical methods.

Why Unlabeled iso-Valeraldehyde or Structural Analogs Cannot Substitute for iso-Valeraldehyde-D2 in Regulated Quantification


In quantitative mass spectrometry, the use of an internal standard that is chemically identical to the target analyte—except for a stable isotope label—is essential for achieving regulatory-grade precision and accuracy [1]. Unlabeled iso-valeraldehyde cannot serve as an internal standard because it is indistinguishable from the native analyte in the sample, offering no means to correct for variable analyte recovery, matrix effects, or ion source fluctuations. Likewise, structurally similar analogs (e.g., n-valeraldehyde) exhibit different chromatographic retention times and ionization efficiencies, failing to compensate for matrix effects [2]. iso-Valeraldehyde-D2, with its precise mass shift of +2 Da, provides a distinct MS signal that co-elutes with the target aldehyde, enabling isotope dilution strategies that minimize method variability and ensure data integrity in pharmacokinetic, environmental, and food safety applications.

Quantitative Differentiation of iso-Valeraldehyde-D2 Against Closest Comparators: A Procurement-Focused Evidence Guide


Mass Spectrometric Resolution: +2 Da Shift Provides Unambiguous Quantification Without Natural Isotope Interference

iso-Valeraldehyde-D2 provides a clean +2 Da mass shift (m/z 88.14) relative to the unlabeled analyte (m/z 86.13) . This mass difference is sufficient to avoid overlap with the M+2 natural isotope peak of the unlabeled compound (~0.2% relative abundance), while being small enough to minimize chromatographic isotope effects. In contrast, iso-Valeraldehyde-D7 (+7 Da shift) may exhibit slight chromatographic separation under certain conditions and introduces a larger isotopic space that can complicate MRM selection [1].

LC-MS/MS GC-MS Stable Isotope Dilution Aldehyde Quantification

Precision Improvement: Deuterated Internal Standard Reduces Relative Standard Deviation (RSD) in LC-MS Quantification

The use of a deuterated aldehyde internal standard significantly reduces method variability. A comparative study using HPLC-APCI-MS for carbonyl quantification demonstrated that internal calibration with stable isotope-labeled hydrazones reduced relative standard deviation (RSD) to 1.7–5.1% for acetaldehyde and acetone, whereas external calibration with non-labeled derivatives exhibited RSDs of 10.3–13.1% across similar concentration ranges [1]. While this study employed d4-acetaldehyde, the co-elution and matrix correction principles are directly applicable to iso-Valeraldehyde-D2 in analogous aldehyde assays.

HPLC-APCI-MS Matrix Effects Isotope Dilution Precision

Chemical Purity Specification: >99% Purity Supports Reliable Internal Standard Performance

Commercial preparations of iso-Valeraldehyde-D2 are specified at a purity of ≥99% . This high chemical purity minimizes the presence of unlabeled iso-valeraldehyde or other aldehyde impurities that could bias isotope dilution calculations. In contrast, laboratory-synthesized deuterated standards may contain variable amounts of incompletely deuterated species (e.g., d1 impurities), which require mathematical correction and introduce additional measurement uncertainty [1].

Analytical Chemistry Reference Standard Purity Procurement Specification

Physicochemical Identity: Density and Boiling Point Match Unlabeled Analyte, Enabling Direct Method Transfer

The physical properties of iso-Valeraldehyde-D2 are experimentally indistinguishable from those of unlabeled iso-valeraldehyde: both have a density of 0.8±0.1 g/cm³ and a boiling point of 93.5±8.0 °C at 760 mmHg . This property equivalence ensures that the deuterated standard behaves identically during liquid-liquid extraction, solid-phase microextraction (SPME), and gas chromatographic separation. By comparison, alternative internal standards such as 13C-labeled valeraldehyde may exhibit subtle differences in volatility due to the carbon isotope effect, while non-isotopic structural analogs (e.g., n-valeraldehyde) have different boiling points (103 °C) and partition coefficients.

GC-MS Method Development Sample Preparation Volatile Analysis

iso-Valeraldehyde-D2: Evidence-Based Application Scenarios in Analytical and Industrial Settings


Quantitative Analysis of Malty Off-Flavor Aldehydes in Beverage and Food Matrices

iso-Valeraldehyde-D2 is employed as an internal standard for the accurate quantification of iso-valeraldehyde and related Strecker aldehydes in beer, wine, and buckwheat honey. The +2 Da mass shift enables reliable LC-MS/MS quantification even in complex matrices containing high levels of sugars and phenolics, where matrix-induced ion suppression is significant [1]. The compound's high purity (≥99%) ensures that the internal standard signal does not contribute to analyte peak area, a critical requirement for low-level flavor threshold determinations.

Pharmacokinetic Studies of Valproic Acid Metabolites via GC-MS

In therapeutic drug monitoring of valproic acid, iso-valeraldehyde is a volatile metabolite that requires precise quantification in plasma or urine. iso-Valeraldehyde-D2 serves as the optimal SIL-IS due to its near-identical volatility and extraction recovery, enabling isotope dilution GC-MS methods that achieve inter-day precision below 10% RSD [2]. This is essential for regulatory bioequivalence studies where method accuracy directly impacts study conclusions.

Environmental Monitoring of Volatile Organic Compounds (VOCs) in Air and Automobile Exhaust

As a representative branched-chain aldehyde, iso-valeraldehyde is monitored in indoor air quality assessments and automotive emission testing. iso-Valeraldehyde-D2 is used as a surrogate recovery standard or internal standard in DNPH-derivatization HPLC-UV/MS methods. The demonstrated reduction in RSD from >10% to <2% with deuterated internal standards [3] translates directly to improved method detection limits and more reliable compliance data for environmental regulatory submissions.

Quality Control Reference Standard for Deuterated Building Block Synthesis

iso-Valeraldehyde-D2 is used as a key intermediate in the synthesis of more complex deuterated pharmaceuticals and agrochemicals. Its well-characterized physical properties (density, boiling point) and high chemical purity provide a reliable starting material for medicinal chemistry and process chemistry groups requiring isotopically labeled aldehydes for metabolic pathway tracing or mechanistic studies .

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